molecular formula C37H50Cl2N2ORu B3183104 {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium CAS No. 635679-24-2

{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

Cat. No.: B3183104
CAS No.: 635679-24-2
M. Wt: 710.8 g/mol
InChI Key: ONAWWBRGWXRMAF-UHFFFAOYSA-L
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Description

{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium is a useful research compound. Its molecular formula is C37H50Cl2N2ORu and its molecular weight is 710.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 710.234360 g/mol and the complexity rating of the compound is 928. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) plays a crucial role in biochemical reactions, primarily as a catalyst in olefin metathesis. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation and breaking of carbon-carbon double bonds. The nature of these interactions involves the coordination of the ruthenium center with the olefin substrates, leading to the formation of metallacyclobutane intermediates, which subsequently rearrange to produce the desired products .

Cellular Effects

The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) on cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of various kinases and transcription factors, leading to alterations in gene expression profiles and metabolic fluxes . Additionally, this compound can induce oxidative stress and apoptosis in certain cell types, highlighting its potential cytotoxic effects at higher concentrations .

Molecular Mechanism

The molecular mechanism of action of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The ruthenium center coordinates with the olefin substrates, forming a metallacyclobutane intermediate. This intermediate undergoes a series of rearrangements, leading to the formation of new carbon-carbon double bonds . Additionally, this compound can inhibit certain enzymes involved in cellular metabolism, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade over time, leading to a decrease in its catalytic activity . Additionally, long-term exposure to this compound can result in cumulative cytotoxic effects, affecting cellular viability and function .

Dosage Effects in Animal Models

The effects of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) vary with different dosages in animal models. At lower doses, this compound exhibits minimal toxicity and can effectively catalyze biochemical reactions. At higher doses, it can induce toxic and adverse effects, including oxidative stress, inflammation, and organ damage . Threshold effects have been observed, where the compound’s toxicity significantly increases beyond a certain dosage .

Metabolic Pathways

Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is involved in various metabolic pathways, interacting with enzymes and cofactors. This compound can affect metabolic fluxes and metabolite levels, influencing cellular energy production and redox balance . The interactions with enzymes such as cytochrome P450 and glutathione S-transferase play a crucial role in its metabolism and detoxification .

Transport and Distribution

The transport and distribution of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cells, it can localize to specific organelles, such as the mitochondria and endoplasmic reticulum, where it exerts its catalytic and cytotoxic effects .

Subcellular Localization

The subcellular localization of Dichloro1,3-bis(2,6-isopropylphenyl)-2-imidazolidinylideneruthenium(II) is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization to the mitochondria, for instance, can enhance its catalytic activity in oxidative phosphorylation and other metabolic processes .

Properties

IUPAC Name

[1,3-bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene]-dichloro-[(2-propan-2-yloxyphenyl)methylidene]ruthenium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2.C10H12O.2ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-8(2)11-10-7-5-4-6-9(10)3;;;/h9-14,18-21H,15-16H2,1-8H3;3-8H,1-2H3;2*1H;/q;;;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAWWBRGWXRMAF-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3OC(C)C)(Cl)Cl)C4=C(C=CC=C4C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H50Cl2N2ORu
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10746402
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

710.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

635679-24-2
Record name {1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10746402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 2
Reactant of Route 2
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 3
Reactant of Route 3
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 4
Reactant of Route 4
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 5
Reactant of Route 5
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium
Reactant of Route 6
Reactant of Route 6
{1,3-Bis[2,6-di(propan-2-yl)phenyl]imidazolidin-2-ylidene}(dichloro)({2-[(propan-2-yl)oxy]phenyl}methylidene)ruthenium

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